

Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: BTT-266

Cat. No.: B15618137

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Disclaimer: The compound "**BTT-266**" was not identified in a review of available scientific literature. The following information is provided for the compounds AT-2266 and TAS266, which are potential typographical variations of the requested substance and have been characterized in preclinical animal studies.

AT-2266: A Pyridonecarboxylic Acid Derivative

AT-2266 is a pyridonecarboxylic acid derivative with antibacterial properties. The following data summarizes its pharmacokinetic profile in rats and mice and provides a general protocol for its administration.

Quantitative Data Summary

Table 1: Single-Dose Pharmacokinetics of AT-2266 in Mice

Parameter	Value
Dose	50 mg/kg
Route of Administration	Oral
Mean Peak Plasma Level (Cmax)	2.39 µg/mL
Elimination Half-Life (t1/2)	2.24 hours
24-hour Urinary Recovery	56.6%

Table 2: Single-Dose Pharmacokinetics of AT-2266 in Rats

Parameter	Value
Dose	50 mg/kg
Route of Administration	Oral
Mean Peak Plasma Level (Cmax)	1.63 µg/mL
Elimination Half-Life (t1/2)	2.81 hours
24-hour Urinary Recovery	40.5%
24-hour Biliary Recovery	2.47%
24-hour Fecal Recovery	52.7%

Table 3: Peak Tissue Distribution of AT-2266 in Rats Following a Single 50 mg/kg Oral Dose

Tissue	Mean Peak Level (µg/mL or g)
Plasma	2.47
Lung	4.60
Muscle	5.35
Kidney	33.9

Experimental Protocols

Protocol 1: Single-Dose Oral Administration of AT-2266 in Rats or Mice

1. Objective: To assess the pharmacokinetic profile of a single oral dose of AT-2266 in rats or mice.
2. Materials:
 - AT-2266

- Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Animal balance
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
- Centrifuge
- Analytical equipment for quantifying AT-2266 in plasma and tissues (e.g., HPLC)

3. Animal Models:

- Species: Sprague-Dawley rats or CD-1 mice
- Age and weight to be consistent across study groups.
- Animals should be fasted overnight prior to dosing, with water available ad libitum.

4. Dosing Procedure:

- Prepare a homogenous suspension of AT-2266 in the chosen vehicle at the desired concentration.
- Weigh each animal to determine the precise volume of the suspension to be administered.
- Administer a single oral dose of 50 mg/kg of AT-2266 using an appropriately sized gavage needle.

5. Sample Collection:

- Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).
- Process blood samples to separate plasma and store at -80°C until analysis.

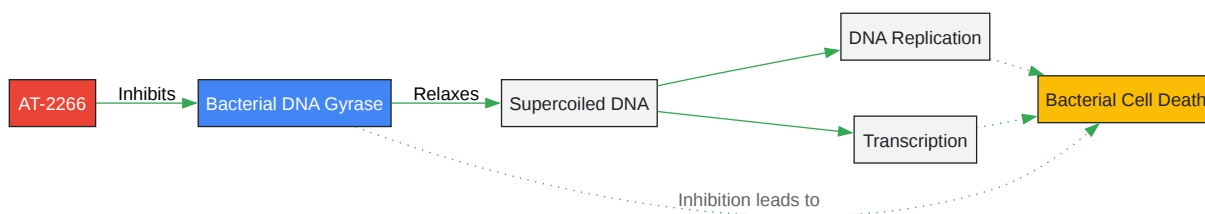
- For tissue distribution studies, euthanize animals at selected time points and harvest tissues of interest. Tissues should be rinsed, blotted dry, weighed, and stored at -80°C until analysis.

6. Analysis:

- Determine the concentration of AT-2266 in plasma and tissue homogenates using a validated analytical method.
- Calculate pharmacokinetic parameters (C_{max} , $t_{1/2}$, etc.) from the plasma concentration-time data.

Mechanism of Action and Signaling Pathway

AT-2266 is a quinolone-like compound and is proposed to act as a DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, AT-2266 prevents the relaxation of supercoiled DNA, leading to the disruption of these critical cellular processes and ultimately bacterial cell death.



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Proposed mechanism of action for AT-2266.

TAS266: A Tetravalent Agonistic Nanobody

TAS266 is a novel agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5). Preclinical studies have demonstrated its potential as an anti-neoplastic agent.

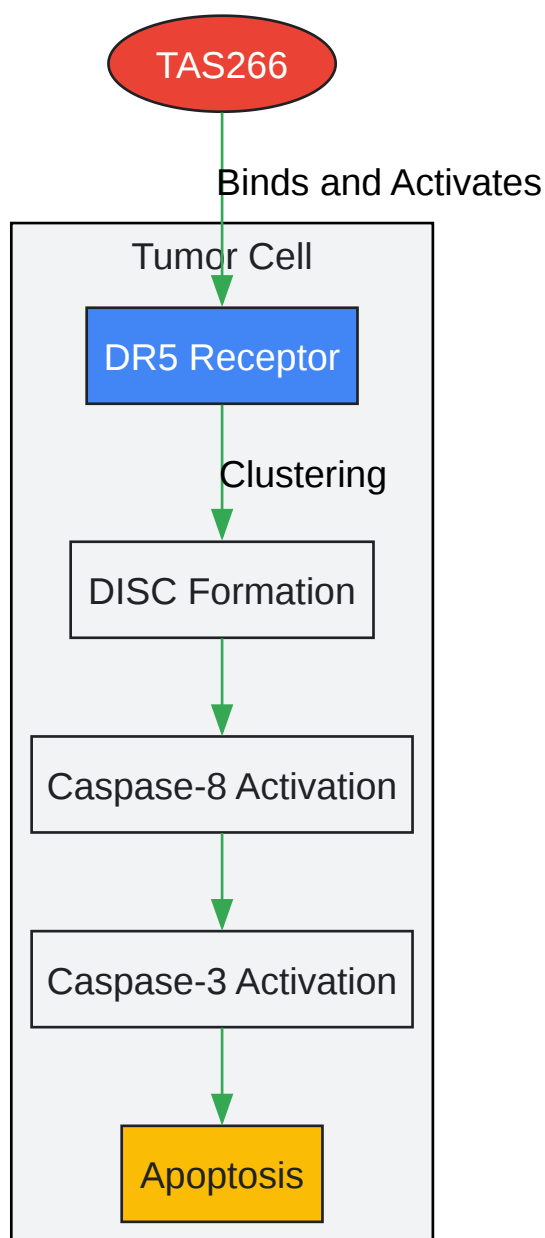
Compound Summary

Table 4: Overview of TAS266

Property	Description
Compound Type	Tetravalent Nanobody®
Target	Death Receptor 5 (DR5)
Mechanism of Action	Agonist; induces apoptosis in DR5-expressing cells.
Preclinical Models	Investigated in multiple human tumor xenograft models.
Note on Rat/Mouse Dosage	Specific dosage and administration protocols for rats and mice were not detailed in the reviewed literature abstracts. Preclinical safety studies were noted in cynomolgus monkeys.

Mechanism of Action and Signaling Pathway

TAS266 is a potent DR5 agonist.^{[1][2][3][4]} Its tetravalent structure allows for efficient clustering of DR5 receptors on the surface of tumor cells. This clustering initiates the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates a caspase cascade, leading to programmed cell death (apoptosis).^{[1][2]}



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Signaling pathway of TAS266-induced apoptosis.

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